molecular formula C11H18INO B14560171 Pyridinium, 4-(2,2-dimethylpropoxy)-1-methyl-, iodide CAS No. 61859-88-9

Pyridinium, 4-(2,2-dimethylpropoxy)-1-methyl-, iodide

Cat. No.: B14560171
CAS No.: 61859-88-9
M. Wt: 307.17 g/mol
InChI Key: URDOTJGKQDGVRD-UHFFFAOYSA-M
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Description

Pyridinium, 4-(2,2-dimethylpropoxy)-1-methyl-, iodide is a quaternary ammonium compound It is characterized by a pyridinium ring substituted with a 2,2-dimethylpropoxy group at the 4-position and a methyl group at the 1-position, with iodide as the counterion

Properties

CAS No.

61859-88-9

Molecular Formula

C11H18INO

Molecular Weight

307.17 g/mol

IUPAC Name

4-(2,2-dimethylpropoxy)-1-methylpyridin-1-ium;iodide

InChI

InChI=1S/C11H18NO.HI/c1-11(2,3)9-13-10-5-7-12(4)8-6-10;/h5-8H,9H2,1-4H3;1H/q+1;/p-1

InChI Key

URDOTJGKQDGVRD-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)COC1=CC=[N+](C=C1)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 4-(2,2-dimethylpropoxy)-1-methyl-, iodide typically involves the quaternization of 4-(2,2-dimethylpropoxy)pyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone under reflux conditions. The reaction can be represented as follows:

4-(2,2-dimethylpropoxy)pyridine+methyl iodidePyridinium, 4-(2,2-dimethylpropoxy)-1-methyl-, iodide\text{4-(2,2-dimethylpropoxy)pyridine} + \text{methyl iodide} \rightarrow \text{this compound} 4-(2,2-dimethylpropoxy)pyridine+methyl iodide→Pyridinium, 4-(2,2-dimethylpropoxy)-1-methyl-, iodide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 4-(2,2-dimethylpropoxy)-1-methyl-, iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The pyridinium ring can participate in redox reactions.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding hydroxide salt.

Scientific Research Applications

Pyridinium, 4-(2,2-dimethylpropoxy)-1-methyl-, iodide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to form ionic complexes.

    Industry: Utilized in the synthesis of other quaternary ammonium compounds and as an intermediate in the production of surfactants.

Mechanism of Action

The mechanism of action of Pyridinium, 4-(2,2-dimethylpropoxy)-1-methyl-, iodide involves its ability to interact with various molecular targets through ionic and non-covalent interactions. The pyridinium ring can participate in π-π stacking interactions, while the iodide ion can engage in halogen bonding. These interactions can influence the compound’s biological activity and its effectiveness as a catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 4-(2,2-dimethylpropoxy)-1-ethyl-, iodide
  • Pyridinium, 4-(2,2-dimethylpropoxy)-1-methyl-, bromide
  • Pyridinium, 4-(2,2-dimethylpropoxy)-1-methyl-, chloride

Uniqueness

Pyridinium, 4-(2,2-dimethylpropoxy)-1-methyl-, iodide is unique due to the presence of the iodide ion, which can enhance its reactivity and solubility in organic solvents. The 2,2-dimethylpropoxy group also imparts steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.

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